molecular formula C19H35NSn B8542132 2-Ethyl-5-(tri-n-butylstannyl)pyridine

2-Ethyl-5-(tri-n-butylstannyl)pyridine

Cat. No.: B8542132
M. Wt: 396.2 g/mol
InChI Key: GOXXNCYVHYWDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-(tri-n-butylstannyl)pyridine is a useful research compound. Its molecular formula is C19H35NSn and its molecular weight is 396.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H35NSn

Molecular Weight

396.2 g/mol

IUPAC Name

tributyl-(6-ethylpyridin-3-yl)stannane

InChI

InChI=1S/C7H8N.3C4H9.Sn/c1-2-7-5-3-4-6-8-7;3*1-3-4-2;/h3,5-6H,2H2,1H3;3*1,3-4H2,2H3;

InChI Key

GOXXNCYVHYWDLP-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (2 ml, 1.6M in hexanes, 3.22 mmol) was added dropwise to an ice-cooled solution of diisopropylamine (0.45 ml, 3.22 mmol) in tetrahydrofuran (6 ml) under a nitrogen atmosphere, and the solution stirred for an hour. Tri-n-butyltin hydride (0.79 ml, 2.96 mmol) was added and the solution stirred for a further 2 hours, and then cooled to −78° C. A solution of 5-bromo-2-ethylpyridine (WO 97/01552) (500 mg, 2.69 mmol) in tetrahydrofuran (4 ml) was then added dropwise, and once addition was complete, the reaction was allowed to warm to room temperature, and stirred for 18 hours. The reaction mixture was concentrated under reduced pressure and the residue partitioned between dichloromethane and aqueous ammonium chloride solution. The layers were separated, the organic phase dried (MgSO4) and evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (100:0 to 90:10) to afford the tide compound, (210 mg, 19%) as a yellow oil.
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four

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